2-Butoxyethyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21857. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

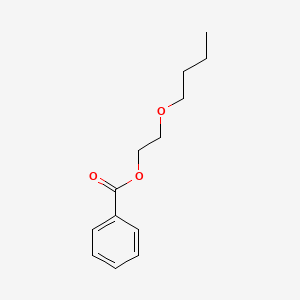

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBQBIACXMPEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863546 | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-76-3 | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXR433LN7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Plasticization Dynamics of 2-Butoxyethyl Benzoate in Polymeric Matrices

[1][2]

Executive Summary

2-Butoxyethyl benzoate (CAS: 5451-76-3) represents a critical class of solvating plasticizers and coalescing agents, increasingly utilized as a non-phthalate alternative in regulated applications.[1] This guide deconstructs the molecular mechanism of action (MoA) of this compound within polymer matrices, specifically Polyvinyl Chloride (PVC) and acrylic copolymers.[1] By synthesizing thermodynamic compatibility (Hansen Solubility Parameters) with kinetic free-volume theory, we provide a roadmap for its application in medical device compounding and controlled-release coating formulations.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of this compound stems from its amphiphilic "Anchor-and-Spacer" molecular design.[1][2] Unlike symmetric plasticizers (e.g., DEHP), this molecule exhibits a distinct polarity gradient that dictates its orientation between polymer chains.[1]

Structural Functionalization[1][2]

| Structural Domain | Chemical Moiety | Function in Matrix |

| The Anchor | Benzoate Ring (Aromatic) | Provides |

| The Spacer | Ethylene Glycol Ether | Increases rotational freedom.[1][2] The ether oxygen offers weak hydrogen bonding sites, facilitating "wetting" of the polymer backbone. |

| The Tail | Butyl Chain (Aliphatic) | Generates "Free Volume."[1][2] This non-polar segment acts as a steric wedge, preventing polymer chain recombination.[1] |

Key Physicochemical Properties[1][3][4]

Mechanistic Action: The Dual-Phase Theory[1][2]

The plasticization effect of this compound is not a singular event but a convergence of Thermodynamic Solvation and Kinetic Lubricity .

Thermodynamic Phase: The Solvation/Gel Theory

For a plasticizer to function, it must first thermodynamically dissolve into the amorphous regions of the polymer. This is governed by the Flory-Huggins interaction parameter (

The benzoate moiety acts as a solvent for the polymer's rigid domains. In PVC, the aromatic ring polarizes near the electronegative chlorine atoms, effectively "shielding" the dipole-dipole attractions that normally cause PVC to be rigid.[1]

Hansen Solubility Parameter Matching (Estimated):

- (Dispersion): High (due to aromatic ring).[1] Matches PVC's non-polar backbone.[1]

- (Polar): Moderate (Ester/Ether groups).[1] Matches PVC's C-Cl dipoles.[1]

- (H-Bonding): Low-Moderate.[1][2]

Mechanistic Insight: If the plasticizer's

Kinetic Phase: Free Volume & Lubricity

Once inserted, the aliphatic butyl tail and the flexible glycol ether linkage undergo rapid bond rotation. This thermal motion creates "Free Volume" (

Where

The molecule acts as a lubricant, lowering the activation energy required for polymer chain segment motion. This results in a measurable depression of the Glass Transition Temperature (

Visualizing the Mechanism

The following diagram illustrates the "Shielding and Wedging" effect at the molecular level.

Figure 1: Transition from rigid polymer-polymer interlock to plasticizer-mediated flexibility.[1][2] The benzoate shields dipoles while the tail creates free volume.[1]

Implications for Medical & Pharmaceutical Applications[1][2][7]

For drug development professionals, the utility of this compound extends beyond simple flexibility. It impacts drug stability , matrix permeability , and toxicological safety .[1]

Coalescence in Controlled Release Coatings

In aqueous dispersions (latex) used for tablet coatings (e.g., ethylcellulose or methacrylates), this compound acts as a coalescent.[1] It temporarily plasticizes the polymer particles, allowing them to deform and fuse into a continuous film upon drying.

-

Criticality: Without this fusion, the coating remains porous, leading to "dose dumping" rather than controlled release.[1]

Migration and Leaching (The Safety Vector)

A critical concern in medical tubing (IV sets) is the migration of the plasticizer into the lipid-containing drug solution.

-

Mechanism: Migration follows Fickian diffusion.[1]

-

Advantage: Benzoates generally exhibit higher solvation power than phthalates, often requiring lower loading levels to achieve the same flexibility, theoretically reducing the total pool of leachable material.[1]

-

Risk: Due to its lower molecular weight compared to polymeric plasticizers, this compound has higher mobility.[1] Its use in direct blood-contact devices requires rigorous extractables/leachables (E&L) testing.[1]

Experimental Validation Protocols

To validate the MoA and efficiency of this compound in a new formulation, the following self-validating protocols are recommended.

Protocol A: Determination of Plasticization Efficiency ( Shift)

Objective: Quantify the reduction in Glass Transition Temperature using Differential Scanning Calorimetry (DSC).

-

Preparation: Solvent cast polymer films (e.g., PVC) with 0%, 10%, 20%, and 30% (w/w) this compound.[1] Dry under vacuum at 50°C for 24h to remove casting solvent.

-

Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).[1]

-

Cycle:

-

Heat to 150°C (erase thermal history).

-

Cool to -60°C at 10°C/min.

-

Heat to 150°C at 10°C/min (Data collection ramp).

-

-

Analysis: Determine

at the inflection point of the heat flow signal. -

Validation: Plot

vs. Weight Fraction. Linearity confirms Fox Equation compliance (ideal mixing).[1]

Protocol B: Migration Kinetics (Leaching Study)

Objective: Measure diffusion into a simulant (Simulant A: 10% Ethanol, or Simulant D: Vegetable Oil for lipophilic drugs).[1]

Figure 2: Workflow for assessing plasticizer migration risk in medical device matrices.[1][2]

Conclusion

This compound functions as a high-solvating, efficiency-driven plasticizer.[1][2] Its mechanism relies on the aromatic "anchor" disrupting polymer dipoles while the aliphatic "spacer" generates free volume. For pharmaceutical applications, it offers a viable non-phthalate alternative, provided that migration kinetics are modeled relative to the specific lipophilicity of the intended drug payload.[1]

References

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1][5] (Foundational text for HSP theory cited in Section 2.1).

-

European Chemicals Agency (ECHA). (2023).[1][3] Registration Dossier: this compound.[1][2][3][4][6][7][Link][1][3]

-

Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (Reference for Free Volume Theory and Lubricity mechanism).

-

U.S. EPA. (2023). Petition to Delist this compound from HAP List.[1] Regulations.gov.[1] [Link] (Specific docket search for regulatory status).[1]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. This compound | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5451-76-3 | Benchchem [benchchem.com]

- 5. kinampark.com [kinampark.com]

- 6. 2-(2-Butoxyethoxy)ethyl benzoate | C15H22O4 | CID 228752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. images.thdstatic.com [images.thdstatic.com]

2-Butoxyethyl benzoate molecular weight and formula

An In-Depth Technical Guide to 2-Butoxyethyl Benzoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: this compound (CAS No. 5451-76-3) has emerged as a compound of significant industrial and research interest, primarily driven by the market's shift towards safer, non-phthalate alternatives in polymer and formulation sciences. Historically linked to the development of glycol ethers and benzoate plasticizers, its unique combination of high solvency, low volatility, and compatibility with a wide range of polymers makes it a versatile and high-performance additive.[1] This guide provides a comprehensive technical overview of its core properties, synthesis methodologies, analytical procedures, and key applications, tailored for researchers, chemists, and professionals in drug development and materials science.

Core Molecular and Physicochemical Properties

This compound is an aromatic ester characterized by a benzene ring linked to a butoxyethyl group via an ester linkage. This structure imparts both hydrophobic (benzene ring, butyl chain) and hydrophilic (ether and ester linkages) characteristics, defining its physical properties and application profile.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular structure and weight.

Chemical Structure

The molecular architecture is central to its function. The butoxyethyl group provides flexibility and solvency, while the benzoate moiety offers stability and compatibility with various resins.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is presented below, offering a snapshot for laboratory and industrial applications.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 5451-76-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.0277 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 156.5-157.0 °C (at 14.5 Torr) | [1] |

| Water Solubility | 106 mg/L (at 20 °C) | [1] |

| LogP | 3.77 (at 30 °C) | [1] |

Synthesis and Purification Protocol

The principal industrial and laboratory synthesis of this compound is achieved via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between benzoic acid and 2-butoxyethanol.[1][3] The primary challenge in this synthesis is the removal of water, a byproduct that can limit reaction equilibrium and yield.

Reaction Mechanism and Workflow

The synthesis proceeds by the protonation of the benzoic acid carbonyl group, increasing its electrophilicity. The nucleophilic oxygen of 2-butoxyethanol then attacks the carbonyl carbon, followed by proton transfer and the elimination of water to yield the final ester product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on a typical batch process for producing crude this compound.[3]

-

Reactor Charging: Charge a suitable reaction vessel with 8.2 kg (67 mol) of benzoic acid and 8.5 kg (72 mol) of 2-butoxyethanol ("Butyl CELLOSOLVE™").[3]

-

Catalyst and Entrainer Addition: Add 0.07 kg (0.72 mol) of concentrated sulfuric acid as the catalyst.[3] Introduce heptane as an entrainer to facilitate the azeotropic removal of water.[1][3]

-

Esterification Reaction: Heat the mixture to a temperature range of 125-150°C.[3] Maintain this temperature for 13-15 hours, continuously removing the water-heptane azeotrope using a Dean-Stark apparatus.[3]

-

Cooling and Neutralization: Once the reaction is complete (as determined by the cessation of water collection), cool the reaction mixture. Neutralize the remaining acid catalyst by carefully adding a 20% aqueous sodium hydroxide solution until the pH is neutral.[3]

-

Purification: The resulting crude product is a mixture containing the desired ester, unreacted starting materials, water, and neutralized catalyst.[1] High-purity (>99%) this compound is obtained through fractional distillation, where lower-boiling components like heptane and unreacted 2-butoxyethanol are removed first, followed by the collection of the pure product fraction.[1]

Applications and Research Significance

The utility of this compound is broad, with significant roles in polymer science, pharmaceuticals, and environmental studies.

-

Polymer Science: It serves as a high-performance, non-phthalate plasticizer, enhancing the flexibility, durability, and processability of polymers such as polyvinyl chloride (PVC), coatings, and adhesives.[1] Its adoption is a direct response to regulatory and consumer pressure to phase out certain traditional phthalate plasticizers.

-

Pharmaceutical Science: The compound's solvent properties are valuable for dissolving poorly soluble active pharmaceutical ingredients (APIs), a critical challenge in modern drug formulation.[1] Research is ongoing into its potential use in controlled-release drug delivery systems.[1]

-

Environmental Science: As a widely used commercial chemical, its environmental fate and potential for bioaccumulation are subjects of active research.[1] This is crucial for conducting comprehensive environmental risk assessments to ensure its sustainable use.[1]

Analytical Methodologies

Ensuring the purity and quantifying the presence of this compound in various matrices requires robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of semi-volatile compounds like this compound.[1] The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

-

Principle: The sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

-

Key Fragmentation Patterns: The mass spectrum of this compound exhibits characteristic fragments. The most prominent peaks are often observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and 57, corresponding to the butyl cation ([C₄H₉]⁺).[1][2] These fragments are diagnostic for identifying the compound in complex mixtures.

Safety and Regulatory Profile

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

-

H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).[2]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, proper handling procedures are essential.

-

Engineering Controls: Work should be conducted in well-ventilated areas to minimize inhalation of vapors.[4]

-

Personal Protective Equipment: The use of chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat is recommended to prevent skin and eye contact.[1][4]

-

Storage: Store in tightly closed containers in a cool, dry place away from incompatible materials.[4]

Regulatory Context

-

ECHA (Europe): this compound is a registered substance under the REACH regulation.[2][5]

-

EPA (United States): The U.S. Environmental Protection Agency (EPA) has proposed granting a petition to remove this compound from the glycol ethers category on the list of Hazardous Air Pollutants (HAP) under the Clean Air Act.[6] This proposal is based on an EPA determination that emissions and ambient concentrations are not reasonably anticipated to cause adverse human health or environmental effects.[6][7]

References

-

2-hydroxyethyl benzoate - 94-33-7, C9H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

This compound | C13H18O3 | CID 79543. PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. US EPA. [Link]

-

This compound - Registration Dossier. ECHA. [Link]

-

Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). Federal Register. [Link]

-

SDS US - BEHR PREMIUM PLUS Interior/Exterior Hi-Gloss Enamel - Deep Base. BEHR. [Link]

- PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.

Sources

- 1. This compound | 5451-76-3 | Benchchem [benchchem.com]

- 2. This compound | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. echa.europa.eu [echa.europa.eu]

- 6. Federal Register :: Petition To Delist Hazardous Air Pollutant: this compound (2-BEB) [federalregister.gov]

- 7. epa.gov [epa.gov]

Health and safety considerations for 2-Butoxyethyl benzoate

Technical Guide: Health and Safety Considerations for 2-Butoxyethyl Benzoate

Executive Summary

This compound (CAS 5451-76-3) is a specialty ester utilized primarily as a plasticizer and high-boiling solvent in resin formulations. While it possesses a distinct chemical identity, its toxicological profile is intrinsically linked to its metabolic hydrolysis products: 2-butoxyethanol (EGBE) and benzoic acid .

This guide synthesizes the specific hazards of the parent ester with the well-documented systemic toxicity of its glycol ether metabolite. Researchers and safety professionals must treat this compound as a "pro-drug" for 2-butoxyethanol, adopting exposure controls that mitigate the risk of hematotoxicity (hemolysis) and central nervous system (CNS) depression.

Physicochemical Identification

Understanding the physical state is the first step in exposure modeling. This compound is a low-volatility liquid, which reduces inhalation risk under ambient conditions but does not eliminate it during aerosolizing processes (e.g., spraying or heated curing).

Table 1: Key Physicochemical Constants

| Property | Value | Relevance to Safety |

| CAS Number | 5451-76-3 | Unique Identifier for SDS/Inventory |

| Molecular Weight | 222.28 g/mol | Calculation of molar dosage |

| Physical State | Liquid (Colorless) | Splash hazard; skin absorption vector |

| Boiling Point | ~157 °C (at 14.5 Torr) | High boiling point; low vapor pressure at STP |

| Water Solubility | 106 mg/L (Low) | Persistence in aquatic environments (H411) |

| Log Kow | 3.77 | Potential for bioaccumulation; lipophilic skin absorption |

Toxicological Mechanism & Metabolic Activation

The safety assessment of this compound relies on the principle of metabolic read-across . Upon entry into the systemic circulation (via ingestion or dermal absorption), the ester bond is rapidly cleaved by non-specific carboxylesterases.

The Critical Pathway:

-

Hydrolysis: The parent molecule splits into Benzoic Acid (generally low toxicity, excreted as hippuric acid) and 2-Butoxyethanol (EGBE).

-

Activation: EGBE is further metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into 2-Butoxyacetic Acid (BAA) .

-

Toxicity: BAA is the causative agent for hemolysis (destruction of red blood cells), particularly in rodent models. While humans are less sensitive to BAA-induced hemolysis than rats, occupational limits are set to prevent this effect.

Figure 1: Metabolic Activation Pathway This diagram illustrates the conversion of the parent ester into its active toxicant.

Caption: Metabolic hydrolysis of this compound yields 2-butoxyethanol, which oxidizes to the hemolytic agent 2-butoxyacetic acid.[1][2]

Occupational Hygiene & Exposure Control

Because specific Occupational Exposure Limits (OELs) for this compound are rarely established, industrial hygiene standards defaults to the limits of the most toxic metabolite: 2-Butoxyethanol (CAS 111-76-2) .

Exposure Limits (Surrogate Standards)

-

ACGIH TLV: 20 ppm (TWA) – Based on EGBE irritation and eye damage.

-

OSHA PEL: 50 ppm (240 mg/m³) – Note: Often considered insufficiently protective against chronic effects.

-

NIOSH REL: 5 ppm (24 mg/m³) – Recommended for conservative safety planning.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of this ester (Log Kow 3.77) facilitates skin penetration. Standard nitrile gloves may offer insufficient breakthrough times for prolonged contact with glycol ether esters.

Table 2: PPE Selection Guide

| Hazard Vector | Recommended Equipment | Technical Justification |

| Dermal (Hands) | Butyl Rubber or Laminate (Silver Shield) | Glycol ethers and their esters can permeate nitrile and latex. Butyl rubber provides >480 min breakthrough protection. |

| Inhalation (Vapor) | Organic Vapor (OV) Cartridge (Black) | Required if heating the solvent or working in poor ventilation. |

| Inhalation (Mist) | P95/P100 Particulate Filter | Required if spraying or aerosolizing the liquid. |

| Ocular | Chemical Splash Goggles | Prevent corneal injury; safety glasses are insufficient for liquid handling. |

Experimental Protocols: Handling & Decontamination

Safe Handling Workflow

This protocol ensures containment during bench-scale synthesis or formulation.

-

Engineering Controls: Always handle open containers within a certified Chemical Fume Hood functioning at 100 fpm face velocity.

-

Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize static generation and splashing.

-

Waste Segregation: Segregate as Organic Solvent Waste (Non-Halogenated) . Do not mix with strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

Spill Response Algorithm

In the event of a spill (>100 mL), follow this logic to determine the response level.

Figure 2: Risk Assessment & Response Logic

Caption: Decision tree for managing this compound spills, prioritizing evacuation for large volumes or poor ventilation.

Environmental & Regulatory Considerations

-

Aquatic Toxicity (GHS H411): This compound is classified as toxic to aquatic life with long-lasting effects.[2][3] All aqueous waste streams (e.g., from rotovap traps) must be collected and never poured down the drain.

-

HAP Status: While 2-Butoxyethanol is a Hazardous Air Pollutant (HAP) under the Clean Air Act, petitions (e.g., by Dow Chemical) have argued for the delisting of specific glycol ethers based on low vapor pressure. However, until definitive regulatory deletion occurs, treat emissions as regulated HAPs.

References

-

PubChem. (n.d.).[2] this compound (Compound).[4][2][3][5][6] National Library of Medicine. Retrieved from [Link]

-

U.S. EPA. (2010).[5][7] Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). EPA/635/R-08/006F.[7] Retrieved from [Link]

-

NIOSH. (2019).[6] Pocket Guide to Chemical Hazards: 2-Butoxyethanol. Centers for Disease Control and Prevention. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2][7] Substance Information: this compound.[4][2][3][8][5] Retrieved from [Link][2][8]

-

U.S. EPA. (2021). Petition to Delist this compound from the Clean Air Act Section 112(b)(1) List of Hazardous Air Pollutants. Retrieved from [Link][6]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. 2-ISOBUTOXYETHYL BENZOATE | 5451-76-3 [chemicalbook.com]

- 5. dir.ca.gov [dir.ca.gov]

- 6. epa.gov [epa.gov]

- 7. ewg.org [ewg.org]

- 8. benchchem.com [benchchem.com]

2-Butoxyethyl Benzoate: A High-Performance, Non-Phthalate Plasticizer for Advanced Polymer Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The paradigm shift away from traditional phthalate-based plasticizers, driven by mounting health and environmental concerns, has catalyzed the adoption of safer, high-performance alternatives. Among these, 2-Butoxyethyl benzoate has emerged as a compelling candidate, offering a unique balance of efficiency, compatibility, and a favorable toxicological profile. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its application in polymer systems. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this non-phthalate plasticizer in their formulation endeavors. While direct, publicly available quantitative comparisons with traditional phthalates in all performance aspects are limited, this guide synthesizes the existing body of knowledge to provide a robust framework for its evaluation and implementation.

The Imperative for Non-Phthalate Plasticizers: A Scientific Rationale

For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to rigid polymers like polyvinyl chloride (PVC).[1] However, a substantial body of research has linked certain low-molecular-weight phthalates to a range of adverse health effects, including endocrine disruption.[2] This has led to stringent regulatory actions and a market-driven demand for safer alternatives, especially in sensitive applications such as medical devices, food packaging, and children's toys.[2]

Benzoate esters, including this compound, represent a class of non-phthalate plasticizers that offer an environmentally friendly and toxicologically favorable profile.[3] Their utility is particularly pronounced in applications requiring high solvating efficiency, which can translate to faster processing times and improved compatibility with a variety of polymers.[4]

Unveiling this compound: A Profile

This compound is a high-boiling point, colorless to pale yellow liquid with a mild, characteristic odor. Its chemical structure, featuring a benzene ring and a butoxyethyl group, provides a unique combination of polarity and hydrophobicity, contributing to its efficacy as a plasticizer.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective incorporation into polymer matrices.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| CAS Number | 5451-76-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 156.5-157.0 °C (at 14.5 Torr) | [2] |

| Density | 1.0277 g/cm³ (at 25 °C) | [2] |

| Water Solubility | 106 mg/L (at 20 °C) | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of benzoic acid with 2-butoxyethanol.[2] The reaction is generally catalyzed by a strong acid, such as sulfuric acid.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of this compound.

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

-

Charging Reactants: Charge the flask with benzoic acid (1.0 eq), 2-butoxyethanol (1.05 eq), and a catalytic amount of sulfuric acid (e.g., 0.5-1.0 mol%). An azeotropic solvent such as heptane is added to facilitate water removal.

-

Esterification: The reaction mixture is heated to a temperature of 125-150°C with vigorous stirring. The water produced during the reaction is continuously removed as an azeotrope with heptane and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acidic catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by vacuum distillation to yield high-purity this compound.

Mechanism of Action as a Plasticizer

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces (van der Waals forces) that hold the chains together.

Caption: Mechanism of plasticization by this compound.

The butoxyethyl group of this compound provides a degree of polarity that enhances its compatibility with polar polymers like PVC. At the same time, the benzoate moiety contributes to its solvating power. This balance of properties allows it to effectively penetrate the polymer matrix and disrupt the chain-to-chain interactions, leading to a more flexible and processable material.

Performance Evaluation in Polymer Systems

Sample Preparation: PVC Formulation

A typical formulation for evaluating plasticizer performance in PVC is as follows:

| Component | Parts per Hundred Resin (phr) |

| PVC Resin (K-value 65-70) | 100 |

| Plasticizer (e.g., this compound, DEHP) | 40-60 |

| Thermal Stabilizer (e.g., Ca/Zn stearate) | 2-3 |

| Lubricant (e.g., stearic acid) | 0.5-1 |

The components are dry-blended and then processed on a two-roll mill at a temperature of approximately 160-170°C to form a homogenous sheet. Test specimens are then compression molded from these sheets.

Mechanical Properties

5.2.1. Hardness (ASTM D2240)

-

Objective: To determine the indentation hardness of the plasticized PVC.

-

Protocol:

-

Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

-

Use a Shore A durometer for flexible PVC.

-

Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

-

Record the hardness reading after a specified time (typically 1 second).

-

Take at least five measurements at different positions on the specimen and report the average value.

-

5.2.2. Tensile Properties (ASTM D882)

-

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

-

Protocol:

-

Cut dumbbell-shaped test specimens from the compression-molded sheets.

-

Condition the specimens as per ASTM D882.

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load and elongation data to calculate tensile strength, elongation at break, and modulus.

-

Thermal Properties

5.3.1. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and volatility of the plasticizer in the PVC matrix.

-

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature.

-

Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss.

-

Permanence Properties

5.4.1. Migration Resistance (ISO 177)

-

Objective: To determine the tendency of the plasticizer to migrate from the PVC into an absorbent material.

-

Protocol:

-

Cut circular test specimens from the plasticized PVC sheet.

-

Condition the specimens and a set of absorbent discs (e.g., activated carbon-filled paper) at a specified temperature and humidity.

-

Weigh the conditioned test specimens and absorbent discs.

-

Assemble a sandwich of an absorbent disc, the test specimen, and another absorbent disc.

-

Place the assembly under a specified pressure and at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After the test period, cool and re-weigh the test specimen and the absorbent discs.

-

The loss in mass of the test specimen and the gain in mass of the absorbent discs are reported as measures of migration.

-

Toxicological and Regulatory Profile

A key driver for the adoption of non-phthalate plasticizers is their improved safety profile. This compound has been the subject of toxicological evaluation and regulatory review.

-

GHS Classification: According to aggregated GHS information, this compound is classified as "Harmful if swallowed" and "Toxic to aquatic life with long lasting effects".[1]

-

REACH Registration: It is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.[1]

-

EPA Status: In a significant development, the U.S. Environmental Protection Agency (EPA) has proposed to grant a petition to remove this compound from the glycol ethers category of the Clean Air Act's list of hazardous air pollutants (HAPs). The EPA has made an initial determination that there is adequate data to suggest that emissions of this compound are not reasonably anticipated to cause adverse human health or environmental effects.

Conclusion

This compound presents a compelling case as a high-performance, non-phthalate plasticizer for a wide range of polymer applications. Its favorable physicochemical properties, coupled with a benign toxicological and regulatory profile, position it as a viable alternative to traditional phthalates. While a direct, comprehensive quantitative comparison with phthalates in all performance aspects is an area for further research and publication, the established methodologies outlined in this guide provide a robust framework for its evaluation. As the demand for safer and more sustainable materials continues to grow, this compound is poised to play an increasingly important role in the formulation of next-generation polymers.

References

- Benzoate As A Safe Replacement To Phthalate - 2017 ERP System. (n.d.).

- This compound | 5451-76-3. (n.d.). Benchchem.

- Plasticizers: Types, Uses, Classification, Selection & Regulation. (2025, December 15). SpecialChem.

- Benzoate plasticizer for flexible PVC injection molded toy applications. (2025, August 6). ResearchGate.

- What Are Non-Phthalate Plasticizers. (2025, November 12). BASTONE.

- Eastman non-phthalate plasticizers. (n.d.).

- Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. (2025, August 10). ResearchGate.

- Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. (2025, December 22). US EPA.

- This compound | C13H18O3 | CID 79543. (n.d.). PubChem.

- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell.

- ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. (2023, August 22).

- INTERNATIONAL STANDARD ISO 177. (2016, December 15).

- Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. (n.d.). MATEC Web of Conferences.

- BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE. (n.d.). Google Patents.

- Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). (2025, December 22). Federal Register.

- What is the role of plasticizers? What is the mechanism of action?. (2022, June 18). Longchang Chemical.

- Choosing the Right Plasticizer for PVC: A Comprehensive Guide. (2025, November 7). BASTONE.

Sources

Unlocking the Potential of 2-Butoxyethyl Benzoate: A Technical Guide for Researchers

This in-depth technical guide explores the multifaceted research applications of 2-Butoxyethyl benzoate (CAS No. 5451-76-3), a high-boiling point, colorless to pale yellow liquid with a mild odor.[1][2] Traditionally recognized for its role as a non-phthalate plasticizer and coalescing agent, recent scientific investigations have unveiled its promising potential in advanced materials and pharmaceutical sciences. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, established applications, and, most importantly, its emerging and potential research uses, supported by technical data and experimental insights.

Section 1: Foundational Knowledge: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research. This compound, a benzoate ester, possesses a unique combination of properties that underpin its versatility.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 292 °C at 760 mmHg | [2] |

| Density | 1.0277 g/cm³ at 25 °C | [1] |

| Water Solubility | 106 mg/L at 20 °C | [2] |

| LogP | 3.77 | [1] |

Synthesis Pathway

The primary industrial synthesis of this compound is achieved through the esterification of benzoic acid with 2-butoxyethanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid. The process can be visualized as follows:

Figure 1: Esterification synthesis of this compound.

Purification of the crude product is typically achieved through distillation to remove unreacted starting materials, water, and the catalyst.[1]

Section 2: Core Application: Advanced Plasticizer for Polymeric Systems

This compound has gained significant traction as a safer, non-phthalate alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) in various polymer systems, most notably in polyvinyl chloride (PVC).[1][2] Its efficacy stems from its ability to intercalate between polymer chains, reducing intermolecular forces and thereby increasing flexibility, durability, and processability.[1]

Mechanism of Plasticization

The plasticizing effect of this compound in PVC is attributed to the interaction between the polar ester group of the plasticizer and the polar C-Cl bonds of the PVC chains. This interaction disrupts the strong dipole-dipole interactions between PVC chains, leading to a more flexible material.

Experimental Protocol: Evaluating Plasticizer Performance

To assess the efficacy of this compound as a plasticizer, a series of standardized tests are employed.

Objective: To quantify the plasticization efficiency and permanence of this compound in a PVC formulation compared to a standard phthalate plasticizer.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

DEHP (for comparison)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricants (internal and external)

-

Two-roll mill

-

Hydraulic press

-

Tensile testing machine

-

Durometer (Shore A)

-

Analytical balance

-

Oven

Methodology:

-

Compounding:

-

Prepare two PVC formulations, one with this compound and the other with DEHP, at a concentration of 50 parts per hundred of resin (phr).

-

The general formulation is as follows: PVC (100 phr), plasticizer (50 phr), thermal stabilizer (2 phr), lubricants (1.5 phr).

-

Blend the components in a high-speed mixer.

-

Melt-compound the blend on a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.

-

-

Specimen Preparation:

-

Press the milled sheets into plaques of desired thickness (e.g., 2 mm) using a hydraulic press at 170-180°C.

-

Cut the plaques into dumbbell-shaped specimens for tensile testing and square specimens for other tests.

-

-

Performance Evaluation:

-

Mechanical Properties: Conduct tensile strength and elongation at break measurements according to ASTM D638. Measure Shore A hardness using a durometer as per ASTM D2240.

-

Migration Test (Exudation): Place a pre-weighed PVC specimen between two sheets of absorbent material (e.g., filter paper) and apply a constant pressure. After a specified time at an elevated temperature (e.g., 70°C for 24 hours), reweigh the specimen and the absorbent material to determine the amount of plasticizer that has migrated.[4]

-

Volatility Test: Place a pre-weighed PVC specimen in an oven at a specified temperature (e.g., 100°C) for a set duration. The weight loss corresponds to the amount of volatilized plasticizer.

-

Extraction Resistance: Immerse a pre-weighed PVC specimen in a solvent (e.g., hexane or soapy water) for a defined period. The weight loss after drying indicates the amount of plasticizer extracted.

-

Data Analysis: Compare the results for the this compound formulation with the DEHP formulation. A lower migration, volatility, and extraction rate, coupled with comparable or improved mechanical properties, would indicate a superior performance of this compound.

Section 3: Emerging Frontier: Materials Science and Liquid Crystals

A particularly exciting area of research for this compound is its use as a building block for thermotropic liquid crystals.[1] The butoxyethyl terminal chain can influence the mesogenic properties of molecules, leading to the formation of specific liquid crystalline phases.

Role in Liquid Crystal Synthesis

Research has demonstrated that the incorporation of a butoxyethyl terminal chain can promote the formation of smectic A (SmA) and nematic mesophases in homologous series of benzoate derivatives.[5] The flexibility and length of this chain are critical factors in determining the phase behavior and transition temperatures of the resulting liquid crystals.

Sources

Thermogravimetric Analysis (TGA) of 2-Butoxyethyl Benzoate: A Technical Guide

Executive Summary

2-Butoxyethyl benzoate (CAS 5451-76-3), widely utilized as a high-boiling coalescing agent and plasticizer, presents unique characterization challenges due to the competition between its volatilization and thermal degradation. This guide provides a rigorous framework for using Thermogravimetric Analysis (TGA) not merely as a quality control check, but as a mechanistic tool to define the compound's thermodynamic boundaries.

Key Insight: For high-boiling liquids like this compound (BP

Physicochemical Profile & TGA Relevance[1][2][3][4][5]

Before instrument configuration, the analyst must ground the experimental design in the analyte's physical constants.

| Property | Value | Relevance to TGA |

| Molecular Weight | 222.28 g/mol | Used for stoichiometric degradation calculations. |

| Boiling Point | 292°C (760 mmHg) | Theoretical |

| Vapor Pressure | 2.09E-04 mmHg (20°C) | Indicates low volatility; mass loss will be negligible <100°C. |

| Structure | Glycol Ether Ester | Susceptible to radical oxidative degradation (ether) and hydrolysis (ester). |

Experimental Methodology

The "Open vs. Pinhole" Paradigm

A common failure mode in analyzing semi-volatile liquids is using an open pan, which results in data dominated by evaporation kinetics rather than intrinsic thermal stability.

Protocol A: Volatility & Evaporation Rate (Open Pan)

Objective: Determine the rate of solvent release during curing/drying processes.

-

Crucial Step: Maximize surface area-to-volume ratio.

-

Pan: 100

L Platinum or Aluminum (No Lid). -

Sample Mass: 5–10 mg (Spread thinly).

Protocol B: Thermal Stability & Boiling Point (Pinhole/Sealed)

Objective: Determine the onset of chemical degradation or thermodynamic boiling point.

-

Crucial Step: Create a "Self-Generated Atmosphere."

-

Pan: Hermetically sealed Aluminum pan with a laser-drilled pinhole (50–75

m). -

Mechanism: The pinhole restricts diffusion, maintaining equilibrium vapor pressure inside the pan. Mass loss occurs only when

(Boiling) or via non-reversible gas evolution (Decomposition).

Standard Operating Procedure (SOP)

The following workflow ensures high E-E-A-T compliance and reproducibility.

Figure 1: Validated TGA Workflow for this compound characterization.

Data Interpretation & Causality

Distinguishing Evaporation from Decomposition

For this compound, the TGA curve can be deceptive.

-

Scenario 1 (Evaporation): Smooth, continuous weight loss starting

150°C (Open Pan). The Derivative TGA (DTG) peak is broad. -

Scenario 2 (Boiling): Sharp weight loss onset near 292°C (Pinhole Pan).

-

Scenario 3 (Decomposition): If the residue is carbonaceous (char) under

, or if mass loss continues well past the boiling point, bond scission is occurring.

Mechanistic Insight:

Glycol ether esters undergo oxidative degradation via radical attack on the ether oxygen's

Quantitative Metrics

Summarize your data using this standardized table format:

| Metric | Symbol | Definition | Typical Value (Open Pan) |

| Onset Temperature | Intersection of baseline and tangent of weight loss slope. | 160°C - 190°C | |

| 5% Mass Loss | Temperature where 5% of volatile mass is lost. | 140°C - 160°C | |

| Peak Degradation | Peak of the First Derivative (DTG). | ||

| Residue | Mass remaining at 600°C. | < 0.5% (if pure) |

Advanced Application: Vaporization Kinetics (Langmuir)

To elevate the analysis from simple QC to physical chemistry, use the Langmuir Equation to calculate the Enthalpy of Vaporization (

The Theory:

In a vacuum or high-flow purge, the rate of mass loss (

The Protocol:

-

Run this compound isothermally at 4-5 temperatures (e.g., 100°C, 110°C, 120°C, 130°C).

-

Measure the steady-state mass loss rate (

) at each temperature. -

Plot

vs. -

The slope of this line is

.

Figure 2: Decision logic for interpreting low-temperature mass loss in glycol ether esters.

References

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

-

Mettler Toledo. (2017).[2] Determination of Vapor Pressure and Enthalpy of Vaporization by TGA. UserCom 38. [Link]

-

PubChem. (2025).[3][4] this compound (Compound).[3][5][6][7][8] National Library of Medicine. [Link]

-

Price, D. M. (2001).[1] Vapor pressure determination by thermogravimetry. Thermochimica Acta, 367-368, 253-262.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyl Benzoate | C11H14O2 | CID 61048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. regulations.gov [regulations.gov]

- 6. echa.europa.eu [echa.europa.eu]

- 7. epa.gov [epa.gov]

- 8. This compound | 5451-76-3 | Benchchem [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Butoxyethyl Benzoate via Fischer Esterification

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Butoxyethyl benzoate, a high-performance, non-phthalate plasticizer and versatile solvent.[1] The protocol is centered on the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction between benzoic acid and 2-butoxyethanol. This note is intended for researchers and professionals in organic synthesis and materials science, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting insights, and safety considerations essential for a successful and reproducible outcome.

Introduction and Strategic Importance

This compound (CAS No: 5451-76-3; IUPAC Name: this compound) is an ester of significant industrial interest, primarily valued for its role as a plasticizer in polymer formulations and as a specialty solvent.[1][2] Its synthesis is most commonly achieved through the Fischer esterification of benzoic acid with 2-butoxyethanol.[1] This reaction, while classic, is governed by an equilibrium that necessitates strategic choices to maximize product yield and purity.

The core challenge of the Fischer esterification is its reversible nature. The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process can be reversed by the hydrolysis of the ester.[3][4] To ensure a high conversion rate, the equilibrium must be shifted toward the products. This application note details a field-proven protocol that leverages Le Chatelier's principle by continuously removing water via azeotropic distillation, a technique that is both efficient and scalable.

The Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds via a well-established, multi-step mechanism under acidic catalysis.[3][5] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carboxylic acid.[6][7]

The mechanism unfolds as follows:

-

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][8]

-

Nucleophilic Attack: The alcohol (2-butoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding a high-purity product. All operations involving volatile solvents or corrosive reagents must be conducted within a certified chemical fume hood.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Benzoic Acid (≥99.5%) | 500 mL Three-neck round-bottom flask |

| 2-Butoxyethanol (≥99%) | Dean-Stark trap |

| Sulfuric Acid (conc., 98%) | Allihn reflux condenser |

| Heptane (or Toluene), ACS Grade | Heating mantle with magnetic stirrer & stir bar |

| Ethyl Acetate, ACS Grade | Separatory funnel (1 L) |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Erlenmeyer flasks |

| Saturated Sodium Chloride (NaCl) soln. (Brine) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Short-path distillation apparatus |

| Boiling chips | Temperature probe |

Safety Precautions

A thorough risk assessment must be performed before commencing any experimental work.

-

Benzoic Acid: Causes skin irritation and serious eye damage.[10][11]

-

2-Butoxyethanol: Harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[12][13]

-

Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Organic Solvents: Heptane and ethyl acetate are flammable. Keep away from ignition sources.

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for handling concentrated acid).

Synthesis Procedure

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Charging Reagents: To the flask, add benzoic acid (61.0 g, 0.5 mol), 2-butoxyethanol (65.0 g, 0.55 mol, 1.1 eq), and heptane (100 mL). The use of a slight excess of the alcohol helps to shift the reaction equilibrium towards the product.[4][14] Heptane serves as the azeotropic agent to facilitate water removal.[1][15]

-

Catalyst Addition: Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid (1.4 mL, ~2.5 g, 0.025 mol) to the flask. This addition is exothermic and should be done carefully to control any temperature increase.

-

Reaction Execution: Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature should be maintained between 125-150°C.[15] As the reaction proceeds, water will be formed and will collect in the graduated arm of the Dean-Stark trap as a lower layer, demonstrating the progress of the esterification.[3]

-

Monitoring Completion: Continue reflux for 13-15 hours or until the theoretical amount of water (9.0 mL, 0.5 mol) has been collected.[15] The reaction can also be monitored by thin-layer chromatography (TLC).

Work-up and Isolation

-

Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Dilution: Transfer the reaction mixture to a 1 L separatory funnel. Use ethyl acetate (150 mL) to rinse the flask and add this to the separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[16] Caution: CO₂ evolution will occur; vent the separatory funnel frequently.

-

Aqueous Washes: Wash the organic layer sequentially with deionized water (1 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual salts and water-soluble impurities.[16]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes until the liquid is clear.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the heptane and ethyl acetate. The remaining liquid is the crude this compound.

Purification by Fractional Distillation

The crude product will contain the desired ester along with unreacted 2-butoxyethanol and minor byproducts.[1] High-purity this compound (>99%) is obtained via fractional distillation under reduced pressure.[1][15]

-

Setup: Assemble a short-path distillation apparatus.

-

Distillation: Heat the crude product gently under vacuum.

-

Fraction Collection:

-

Fraction 1: Any remaining heptane will distill first.

-

Fraction 2: Unreacted 2-butoxyethanol will distill next.

-

Fraction 3: The pure this compound is collected as the main fraction.

-

Product Characterization

The identity and purity of the final product should be confirmed through physical and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₃ | [2] |

| Molar Mass | 222.28 g/mol | [2] |

| Appearance | Colorless Liquid | - |

| Boiling Point | 160 °C @ 0.4 mmHg | [17] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data (Expected)

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~ 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.5 (t, 2H, -COO-CH₂-), 3.8 (t, 2H, -CH₂-O-), 3.5 (t, 2H, -O-CH₂-), 1.6 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 166.5 (C=O), 132.8, 130.1, 129.5, 128.3 (Ar-C), 70.8, 68.9, 64.3 (O-CH₂), 31.6, 19.2 (Alkyl-CH₂), 13.8 (CH₃) |

| FT-IR (neat) | ν ~ 3065 (Ar C-H), 2958, 2870 (Alkyl C-H), 1720 (C=O ester), 1270 (C-O stretch), 1115 (C-O stretch) cm⁻¹ |

| GC-MS (m/z) | Major peaks at 105 (benzoyl cation) and 57 (butyl cation).[2] |

Field Insights & Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction due to insufficient reflux time or temperature. 2. Equilibrium not effectively shifted; inefficient water removal. 3. Loss of product during aqueous work-up (emulsion formation). | 1. Extend the reflux time and ensure the reaction temperature is maintained. 2. Check for leaks in the Dean-Stark apparatus; ensure azeotrope is forming and separating correctly. 3. Add brine during work-up to break emulsions. |

| Product Contaminated with Benzoic Acid | Incomplete neutralization during NaHCO₃ wash. | Increase the volume or number of NaHCO₃ washes. Check the pH of the final aqueous wash to ensure it is neutral or basic. |

| Product Contaminated with 2-Butoxyethanol | Inefficient fractional distillation. | Use a more efficient distillation column (e.g., Vigreux) and carefully control the vacuum and heating rate to ensure good separation between fractions. |

Conclusion

The Fischer esterification remains a highly effective and industrially relevant method for the synthesis of this compound. By carefully controlling reaction conditions to drive the chemical equilibrium—specifically through the azeotropic removal of water—and by employing a systematic work-up and purification protocol, it is possible to reliably produce this valuable compound in high yield and purity. The detailed procedures and insights provided in this application note serve as a robust foundation for researchers and developers working in this area.

References

- Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate.

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.

-

Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Federal Register. (2025). Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). Retrieved from [Link]

-

Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

-

JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Khan Academy [khanacademy.org]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. youtube.com [youtube.com]

- 15. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

Application Note: High-Performance Quantification of 2-Butoxyethyl Benzoate in Polymer Matrices via GC-MS

Abstract

This Application Note details a robust analytical protocol for the quantification of 2-Butoxyethyl benzoate (2-BEB; CAS 5451-76-3) in plastic matrices, specifically Polyvinyl Chloride (PVC) and polyolefins. As the industry shifts away from traditional phthalates, benzoate esters like 2-BEB are increasingly utilized as plasticizers and coalescing agents. Accurate quantification is critical for Extractables & Leachables (E&L) studies and Food Contact Material (FCM) compliance. This guide utilizes a Total Dissolution-Precipitation (TDP) sample preparation technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode to achieve high sensitivity (LOQ < 50 ng/g) and matrix elimination.

Strategic Overview & Chemical Profile

The Analytical Challenge

This compound poses specific challenges due to its semi-volatile nature (bp ~280°C) and its presence in complex polymer lattices. Unlike surface migration studies, quantifying total content requires breaking the polymer interaction without degrading the ester linkage.

Target Analyte Profile:

-

Compound: this compound (Ethylene glycol monobutyl ether benzoate)

-

Molecular Weight: 222.28 g/mol [4]

-

Key Property: High boiling point, moderate polarity.

-

Regulatory Context: Monitored in food packaging; potential migrant in medical devices.

Methodological Rationale

-

Extraction: We reject simple solvent washing (sonication) for total content analysis as it often yields low recovery (~70%) for plasticizers embedded deep in the matrix. Instead, we employ Dissolution/Precipitation , using Tetrahydrofuran (THF) to uncoil the polymer chains and Methanol (MeOH) to precipitate the high-molecular-weight matrix, leaving the analyte in the supernatant.

-

Detection: GC-MS with Electron Ionization (EI) is selected over LC-UV due to the superior resolution of GC for ester isomers and the definitive spectral fingerprint provided by MS, crucial for distinguishing 2-BEB from other glycol ether esters.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample selection to quantitative data, highlighting the decision points for solvent selection.

Figure 1: Decision-matrix based workflow for the extraction and quantification of 2-BEB in varying polymer matrices.

Protocol 1: Sample Preparation (Total Dissolution Method)

Scope: Optimized for PVC, Polystyrene, and soluble copolymers.

Reagents & Equipment[4][5][6]

-

Solvent A: Tetrahydrofuran (THF), HPLC Grade (Stabilized).

-

Solvent B: Methanol (MeOH), LC-MS Grade.

-

Internal Standard (IS): Benzyl benzoate-d5 (Preferred) or Phenanthrene-d10. Concentration: 100 µg/mL in THF.

-

Apparatus: Heated shaker or ultrasonic bath, Centrifuge capable of 4000 x g.

Step-by-Step Methodology

-

Comminution: Cryogenically mill the plastic sample to a fine powder (approx. 20 mesh). Rationale: Increases surface area for rapid solvent penetration.

-

Weighing: Accurately weigh 0.500 g ± 0.005 g of the milled sample into a 40 mL glass scintillation vial with a PTFE-lined cap.

-

Dissolution:

-

Add 10.0 mL of THF.

-

Add 100 µL of Internal Standard Solution.

-

Cap and vortex.

-

Place in a heated shaker at 60°C for 45 minutes (or until the polymer is visually dissolved/swollen into a gel).

-

-

Precipitation (The Critical Step):

-

While vortexing the warm solution, slowly add 20.0 mL of cold Methanol dropwise.

-

Mechanism:[5] The THF keeps the benzoate solubilized, while the Methanol acts as an anti-solvent, causing the PVC polymer chains to collapse and precipitate out.

-

-

Separation:

-

Allow the mixture to stand at -20°C for 15 minutes (enhances precipitation).

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Filtration: Transfer an aliquot of the clear supernatant into a GC vial through a 0.2 µm PTFE syringe filter . Note: Do not use Nylon filters, as they may degrade in THF.

Protocol 2: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Gas Chromatograph Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic esters. |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Maintains separation efficiency during temp ramp. |

| Inlet | Splitless (1 min purge), 280°C | Splitless maximizes sensitivity; high temp prevents condensation of high-boiling esters. |

| Injection Volume | 1.0 µL | Standard volume to prevent backflash. |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp removes solvent quickly; high final temp ensures elution of 2-BEB (approx. RT 12-14 min). |

Mass Spectrometer Parameters (SIM Mode)

To achieve maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

-

Solvent Delay: 4.0 minutes (Protects filament from THF/MeOH).

-

Source Temp: 230°C.

-

Transfer Line: 280°C.

SIM Table for this compound:

| Ion Type | m/z | Origin/Fragment | Dwell Time |

| Target (Quant) | 105.0 | Benzoyl cation ( | 50 ms |

| Qualifier 1 | 77.0 | Phenyl cation ( | 50 ms |

| Qualifier 2 | 56.0 | Butyl chain rearrangement | 50 ms |

| Internal Standard | 110.0 | Benzyl benzoate-d5 (Quant ion) | 50 ms |

Note: While m/z 105 is common to all benzoates, the retention time combined with the 105/56 ratio is unique to 2-BEB.

Data Analysis & Calculations

Identification Criteria

-

Retention Time: Sample peak must be within ±0.05 min of the standard.

-

Ion Ratios: The ratio of Qualifier ions (77, 56) to the Target ion (105) must be within ±20% of the reference standard.

Quantification (Internal Standard Method)

Calculate the concentration (

Where:

- = Total volume of extraction (30 mL: 10 mL THF + 20 mL MeOH).

- = Dilution factor (if any).

- = Weight of plastic (g).

Method Validation & Troubleshooting

Validation Metrics (Typical Performance)

-

Linearity: 0.1 – 100 µg/mL (

). -

Recovery: 90-110% (Spiked PVC matrix).

-

LOQ: ~50 ng/g (using SIM mode).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peak (m/z 105) | Active sites in liner or column. | Replace inlet liner with deactivated wool; trim column 10cm. |

| Low Recovery | Incomplete precipitation of PVC. | Ensure MeOH is added slowly while vortexing; increase freezing time. |

| Ghost Peaks | Carryover from previous high-conc sample. | Run a solvent blank (THF) between samples. |

| Interference at m/z 105 | Co-eluting benzoate plasticizers. | Check resolution against Benzyl Benzoate or Dibenzoates. Adjust oven ramp. |

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound (CAS 5451-76-3).[2][4] Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). (2022).[2] Petition to Delist this compound from the List of Hazardous Air Pollutants.[2][6] Federal Register. Retrieved from [Link][2][7]

Sources

Application Note: High-Precision Incorporation of 2-Butoxyethyl Benzoate in Water-Borne Acrylic Adhesives

Executive Summary

This application note details the protocol for incorporating 2-Butoxyethyl benzoate (2-BEB) (CAS: 5451-76-3) into water-borne acrylic adhesive formulations.[1] While traditionally used in industrial latexes, 2-BEB’s unique amphiphilic structure—combining a hydrophobic benzoate core with a hydrophilic glycol ether tail—makes it a critical candidate for high-performance medical and precision packaging adhesives.

Key Functionality: 2-BEB acts as a dual-function additive:

-

Plasticizer: Depresses the Glass Transition Temperature (

) to enhance tack and peel strength.[1] -

Coalescing Agent: Facilitates particle deformation during the drying phase, ensuring a continuous, defect-free film.[1]

Target Audience: Formulation chemists, material scientists, and R&D professionals in medical device packaging and transdermal patch development.

Material Science Foundation

Chemical Architecture & Mechanism

To successfully incorporate 2-BEB, one must understand its interaction with the polymer matrix.[1] Unlike simple phthalates, 2-BEB possesses a "surfactant-like" structure.

-

The Benzoate Moiety: Provides compatibility with the styrene/acrylic backbone via

- -

The Butoxyethyl Tail: Increases free volume (plasticization) and aids in wetting the surfactant shell of latex particles.

Mechanism of Action: Upon addition to the latex emulsion, 2-BEB partitions from the aqueous phase into the polymer particles. It solvates the polymer chains, increasing their mobility. During water evaporation, the solvated particles deform more easily, overcoming the capillary forces to fuse into a homogeneous film.

Solubility Parameter Matching

For optimal thermodynamic stability, the Hansen Solubility Parameters (HSP) of 2-BEB must align with the base polymer.

| Component | Interaction Radius ( | |||